Product packaging for 2-acetamido-2-deoxy-beta-D-allopyranose(Cat. No.:)

2-acetamido-2-deoxy-beta-D-allopyranose

Cat. No.: B10769461
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-UIAUGNHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-2-deoxy-beta-D-allopyranose, also known as N-Acetyl-beta-D-allosamine (NAA), is a characterized biochemical derivative of the rare sugar allose. This monosaccharide features a well-defined pyranose ring structure with five stereogenic centers, making it a compound of significant interest in carbohydrate chemistry and glycobiology research . As a specialized hexosamine analog, its core research value lies in its application as a molecular probe and building block. It serves as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, where its distinct stereochemistry can be used to investigate enzyme specificity and substrate recognition . Researchers utilize this compound and its analogs to study and modulate metabolic pathways involved in glycosaminoglycan (GAG) biosynthesis. Studies on related 2-acetamido-2-deoxy-D-glucose analogs have demonstrated their ability to affect the incorporation of glucosamine into isolated GAGs, providing insights into metabolic inhibition and potential chain termination events . Furthermore, derivatives based on the 2-acetamido-2-deoxy-D-glucono-1,5-lactone scaffold are potent, nanomolar-scale inhibitors of enzymes like human O-GlcNAcase (hOGA) and lysosomal hexosaminidases (HexB), which are important targets in neurobiology and other disease areas . This makes NAA a valuable precursor for developing new chemical tools to explore cellular signaling and protein function. This product is provided as a high-purity compound for research applications. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO6 B10769461 2-acetamido-2-deoxy-beta-D-allopyranose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO6

Molecular Weight

221.21 g/mol

IUPAC Name

N-[(2R,3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+,8-/m1/s1

InChI Key

OVRNDRQMDRJTHS-UIAUGNHASA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](O[C@H]1O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Origin of Product

United States

Structural Characterization and Conformational Analysis of 2 Acetamido 2 Deoxy Beta D Allopyranose and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the fine structural details of carbohydrate molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of N-acetylated deoxyhexopyranoses. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information on the chemical environment of each proton and carbon atom in the molecule. cdnsciencepub.com For instance, in the ¹H NMR spectrum of the related compound 2-acetamido-2-deoxy-beta-D-glucopyranose, distinct signals can be observed for the anomeric proton and the protons on the pyranose ring and the N-acetyl group. researchgate.net

To overcome the signal overlap often present in 1D spectra of complex carbohydrates, various two-dimensional (2D) NMR techniques are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for unambiguous assignment of the carbon skeleton. Advanced variants like HSQC-CLIP-COSY combine the HSQC experiment with a COSY (Correlation Spectroscopy) step, which reveals proton-proton coupling networks, thereby facilitating the complete assignment of overlapping proton signals within a single experiment. mdpi.com

Furthermore, techniques like EASY ROESY (Rotating-frame Overhauser Effect SpectroscopY) are used to probe spatial proximities between protons. The observation of through-space correlations (NOEs or ROEs) helps to define the molecule's three-dimensional conformation and the orientation of substituents in solution.

Table 1: Representative ¹H NMR Data for a Related N-Acetylated Hexopyranose (Data shown for 2-Acetamido-2-deoxy-beta-D-glucopyranose as an illustrative example)

ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)
H-14.76d10.3
H-23.11t10.2
H-33.72t10.2
H-43.48t10.2
H-53.40dt10.3, 6.4
H-6a, H-6b3.85d6.4
N-Acetyl CH₃1.91s-
Source: Adapted from ResearchGate. researchgate.net

Mass spectrometry (MS) is a critical technique for verifying the molecular weight and elemental composition of 2-acetamido-2-deoxy-beta-D-allopyranose and its derivatives. Techniques such as Electrospray Ionization (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are used to ionize the molecule gently, allowing for the determination of its molecular mass with high accuracy. nih.gov

For the target compound, this compound (C₈H₁₅NO₆), the expected monoisotopic mass is 221.0899 Da. nih.gov High-resolution mass spectrometry can confirm this mass, thereby verifying the compound's elemental formula.

Liquid Chromatography coupled with Mass Spectrometry (LC/MS) is particularly useful for analyzing mixtures and confirming the purity of the compound. The liquid chromatography step separates the target molecule from impurities before it is introduced into the mass spectrometer for detection and identification. This combination is also essential in the analysis of complex reaction mixtures, such as those in the synthesis of carbohydrate derivatives. mdpi.com

X-ray Crystallographic Investigations of N-Acetylated Deoxyhexopyranose Structures

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a single crystal, offering unparalleled insight into solid-state conformation and intermolecular interactions. nih.gov

Φ (phi): O5'—C1'—O4—C4

Ψ (psi): C1'—O4—C4—H4

Table 2: Example Glycosidic Torsion Angles in a Related Disaccharide (Data for methyl β-chitobioside, a β-(1→4)-linked dimer of N-acetylglucosamine)

Torsion AngleValue (°)
Φ (H1'–C1'–O4–C4)57.6
Ψ (H4–C4–O4–C1')0.9
Source: Adapted from Acta Crystallographica Section C. nih.gov

The arrangement of molecules in a crystal, known as molecular packing, is governed by a network of intermolecular interactions, primarily hydrogen bonds. mdpi.comresearchgate.net In the crystal structures of N-acetylated sugars, the hydroxyl (-OH) and N-acetamido (-NH-C=O) groups are the primary donors and acceptors for hydrogen bonds. mdpi.com

A detailed analysis of the crystal packing reveals how these hydrogen bonds create extensive three-dimensional networks. researchgate.net A unique packing feature observed in the crystal structures of β-1-N-acyl derivatives of N-acetylglucosamine is the formation of "double pillaring" of hydrogen bonds involving the amide groups at both the C1 (anomeric) and C2 positions. nih.gov This robust network of interactions contributes significantly to the stability of the crystal lattice. The substitution of functional groups, for example replacing a hydroxyl group with fluorine, can lead to a weakening of these interactions and alter the molecular arrangement in the crystal. mdpi.com

The six-membered pyranose ring is not planar but exists in a puckered conformation to minimize steric and torsional strain. The most common and stable conformation for D-pyranoses, including allose and its derivatives, is the chair conformation. nih.gov Specifically, the ⁴C₁ chair, where C4 is above and C1 is below the plane of the ring, is typically the most favored. acs.org

The precise shape of the ring is described by Cremer-Pople puckering parameters. nih.govacs.org X-ray crystallographic data allows for the precise calculation of these parameters, confirming the ring's conformation. For instance, analysis of related N-acetylated hexopyranose structures consistently reveals a ⁴C₁ chair conformation, which places the bulky substituents, such as the hydroxymethyl group at C5 and the N-acetamido group at C2, in equatorial positions, thereby minimizing steric clashes.

Stereochemical Purity and Anomeric Configuration Determination Methodologies

The definitive structural elucidation of 2-acetamido-2-deoxy-β-D-allopyranose, a stereoisomer of the more common N-acetylglucosamine (GlcNAc), necessitates rigorous analytical methodologies to confirm both its stereochemical purity and its specific anomeric configuration. The spatial arrangement of the hydroxyl group at C-3, which distinguishes it from its C-3 epimer, N-acetyl-D-gulosamine, and the orientation of the anomeric substituent at C-1 (β-configuration), are critical structural features. The methodologies employed are standard in carbohydrate chemistry, relying on a combination of spectroscopic and chromatographic techniques to provide unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of monosaccharides, including the anomeric configuration and stereochemistry of the pyranose ring.

¹H-NMR Spectroscopy: The anomeric proton (H-1) is particularly diagnostic. In ¹H-NMR spectra, the chemical shift and the coupling constant of the anomeric proton provide clear evidence of the anomeric configuration.

Anomeric Configuration: The β-anomer is characterized by a large diaxial coupling constant (³J(H1,H2)) typically in the range of 8-10 Hz, resulting from the trans-diaxial relationship between H-1 and H-2 in the ⁴C₁ chair conformation. In contrast, the α-anomer would show a smaller coupling constant (around 3-4 Hz) due to an axial-equatorial relationship. The anomeric proton of a β-glycoside generally resonates upfield (at a lower ppm value) compared to the corresponding α-anomer creative-proteomics.com. For instance, in related 2-acetamido-2-deoxy-β-D-glucopyranose derivatives, the anomeric proton signal appears as a doublet with a large coupling constant, confirming the β-configuration researchgate.net.

Stereochemical Purity: High-resolution ¹H-NMR allows for the detection of diastereomeric impurities. The presence of other stereoisomers, such as the gluco, manno, or galacto epimers, would be indicated by a separate set of signals, particularly in the anomeric region of the spectrum. Integration of these signals allows for the quantification of stereochemical purity.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive, three-dimensional structural evidence, confirming the relative stereochemistry of all chiral centers, the ring conformation, and the anomeric configuration simultaneously.

For analysis, the target compound or a suitable crystalline derivative is synthesized. The resulting crystal structure would unambiguously show:

The equatorial orientation of the acetamido group at C-2 and the axial orientation of the hydroxyl group at C-3, which is characteristic of the allo configuration in the preferred ⁴C₁ chair conformation.

The equatorial position of the substituent at C-1, confirming the β-anomeric configuration.

Inter- and intramolecular hydrogen bonding networks, which influence the crystal packing. Studies on analogous compounds, such as derivatives of 2-acetamido-2-deoxy-β-D-glucopyranose, have revealed characteristic hydrogen bond patterns, including a "double pillaring" of hydrogen bonds involving the amide groups at C-1 and C-2, which helps to stabilize the crystal lattice nih.gov.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of 2-acetamido-2-deoxy-β-D-allopyranose and for the separation of potential anomeric or epimeric impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound. Using a suitable column and mobile phase, the presence of impurities can be detected and quantified. For separating closely related isomers, specialized chiral stationary phases are often necessary researchgate.net. For instance, derivatives of N-acetyl-D-glucosamine can be assayed for purity by HPLC, with standards often showing purity levels of ≥98% nih.govsigmaaldrich.com.

Gas Chromatography (GC): After appropriate derivatization to increase volatility (e.g., methylation or acetylation), GC can be used to separate and quantify stereoisomers.

Ion-Exchange Chromatography: This technique can be used for the preparative separation of sugar derivatives. For example, methyl ethers of methyl 2-acetamido-2-deoxy-D-glucopyranosides have been successfully separated on a preparative scale using a strongly basic ion-exchange resin nih.gov. This method separates compounds based on the differential acidity of their free hydroxyl groups.

The combination of these methodologies provides a comprehensive characterization, ensuring the stereochemical integrity and correct anomeric configuration of 2-acetamido-2-deoxy-β-D-allopyranose, which is crucial for its application in further chemical or biological studies.

Data Tables

Table 1: Methodologies for Stereochemical and Anomeric Analysis

MethodologyInformation ObtainedTypical Observations for β-Anomers
¹H-NMR Spectroscopy Anomeric configuration, stereochemical purity, ring conformationLarge anomeric coupling constant (³J(H1,H2) ≈ 8-10 Hz), distinct chemical shifts for anomeric and ring protons.
¹³C-NMR Spectroscopy Anomeric configuration, presence of isomersDiagnostic chemical shifts for anomeric carbon (C-1) and other ring carbons.
X-ray Crystallography Absolute 3D structure, bond lengths and angles, crystal packingUnambiguous determination of equatorial/axial substituents, confirming both stereochemistry and anomeric configuration.
HPLC Chemical and stereochemical purityA single major peak indicates high purity; separation of anomers and epimers on appropriate columns.

Derivative Synthesis and Modification Strategies for Targeted Academic Research

Synthesis of Analogues with Modified Hexopyranose Rings

The synthesis of analogues with modifications to the hexopyranose ring, such as the removal or substitution of hydroxyl groups, provides valuable tools for structure-activity relationship studies. These modifications can enhance stability, alter binding affinities, and probe the specific interactions of the parent molecule with biological systems.

Deoxy Analogues (e.g., 4-deoxy, dideoxy) and Their Synthesis Routes

The synthesis of deoxy analogues of 2-acetamido-2-deoxy-beta-D-allopyranose often starts from more common monosaccharides, such as D-glucosamine. A common strategy involves the epimerization at C-3 to obtain the allo configuration, followed by deoxygenation at the desired position. For instance, the synthesis of a 4-deoxy analogue can be achieved through a multi-step process involving the creation of a 4-O-triflate derivative from a suitably protected allosamine precursor, followed by reductive cleavage of the triflate group.

Similarly, the synthesis of dideoxy analogues, such as 2,4-dideoxy derivatives, can be accomplished from readily available starting materials. For example, the synthesis of a modified tetrasaccharide containing a 4-deoxy-beta-D-lyxo-hexopyranosyl moiety, which is structurally related to a 4-deoxy-allopyranose, has been reported. nih.gov This synthesis involved the preparation of a 3,6-di-O-acetyl-2-O-benzyl-2,4-dideoxy-alpha-D-lyxo-hexopyranosyl bromide donor from 1,6-anhydro-2,3-di-O-isopropylidene-beta-D-mannopyranose. nih.gov This donor was then coupled with a 1,6-anhydro-2-azido-3-O-benzyl-beta-D-glucopyranose acceptor. nih.gov

A general route to a 2-acetamido-2,6-dideoxy-D-allose has also been described, starting from 5-deoxy-D-ribose. This synthesis proceeds through a sequence that includes modified Nef reactions to construct the allosamine backbone.

Thio Analogues (e.g., 1,6-dithio derivatives)

The replacement of oxygen with sulfur in the glycosidic linkage or at other positions on the pyranose ring can significantly increase the stability of the resulting thio-oligosaccharides towards enzymatic hydrolysis, making them valuable as enzyme inhibitors or stable ligands for protein binding studies.

The synthesis of thiodisaccharides containing N-acetylallosamine (AllNAc) has been explored as a strategy to create stable glycomimetics. One approach involves the SN2 substitution of a triflate group at the C-3 position of an N-acetylglucosamine (GlcNAc) derivative to invert the stereochemistry to the allo configuration, followed by the introduction of a thiopropargyl anomeric substituent for further conjugation via click chemistry. nih.govnih.gov A 2-azido precursor has been shown to be a suitable substrate for the SN2 step, providing a versatile building block for various thiodisaccharide derivatives. nih.govnih.gov

Another method for creating thio-analogues is through the one-pot thioglycosylation of a peracetylated sugar. For example, a propargyl-functionalized thio-allosamine derivative can be synthesized from 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-d-glucopyranose. This involves an initial thioglycosylation to introduce the anomeric thioalkynyl group, followed by deacetylation and protection of the 4,6-hydroxyl groups with a benzylidene acetal (B89532). nih.gov

Halo Analogues (e.g., Fluoro-oligosaccharide Probes)

The introduction of a fluorine atom in place of a hydroxyl group can have profound effects on the biological activity of a carbohydrate due to fluorine's high electronegativity and minimal steric footprint. Fluorinated carbohydrates are often used as mechanistic probes for glycosidases and glycosyltransferases.

While specific examples of fluoro-oligosaccharide probes directly featuring this compound are not extensively documented in readily available literature, general methods for the synthesis of fluorinated sugars can be applied. The synthesis of 4-deoxy-4-fluoro analogues of N-acetylglucosamine and N-acetylgalactosamine has been reported, and similar strategies could be adapted for the synthesis of the corresponding allosamine analogues. These syntheses often involve the use of reagents like diethylaminosulfur trifluoride (DAST) to replace a hydroxyl group with fluorine.

Glycoconjugate and Oligosaccharide Synthesis Featuring this compound or Related Moieties

The incorporation of this compound into larger structures like glycopeptides and oligosaccharides is crucial for investigating its role in complex biological processes.

Solid-Phase Synthesis of O-Glycopeptide Building Blocks

Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of peptides and glycopeptides. For the synthesis of O-glycopeptides, pre-formed glycosylated amino acid building blocks are typically used. An Nα-Fmoc-protected amino acid, such as serine or threonine, is glycosylated with a suitable protected sugar derivative, and the resulting building block is then incorporated into the peptide chain on a solid support. nih.govunifi.itepa.govnih.govamazonaws.com

While specific examples detailing the solid-phase synthesis of O-glycopeptides using this compound building blocks are not prevalent in the reviewed literature, the general methodologies are well-established. For instance, the use of Nα-(9-Fluorenylmethoxycarbonyl)-O-(3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl)-L-threonine pentafluorophenyl ester has been demonstrated as an efficient building block in solid-phase synthesis. epa.gov A similar approach could be employed with an appropriately protected N-acetylallosamine derivative. The azido (B1232118) group serves as a precursor to the N-acetyl group and can be converted in a later step. epa.gov

Building Block TypeKey FeaturesReference
Fmoc-Thr(Ac3-α-D-GalN3)-OPfpAzido group as N-acetyl precursor; efficient coupling epa.gov
General Fmoc-AA-GlycosideUsed in standard Fmoc-SPPS nih.govunifi.itnih.govamazonaws.com

Regioselective Oligosaccharide Chain Elongation Strategies (e.g., Disaccharides, Trisaccharides, Tetrasaccharides)

The synthesis of complex oligosaccharides requires precise control over the regioselectivity of glycosylation reactions to form the desired glycosidic linkages.

Disaccharides: The synthesis of disaccharides containing N-acetylallosamine has been achieved through various strategies. One reported method involves the regioselective glycosidation of a diol acceptor. For example, the axial, intramolecularly hydrogen-bonded O-3 hydroxyl group of a protected allosamine derivative can react exclusively with a glycosyl donor. researchgate.net Another approach involves the use of glycosyl transfer from a p-nitrophenyl glycoside donor onto a disaccharide acceptor, catalyzed by an enzyme such as β-N-acetylhexosaminidase. nih.gov The stereochemistry of the acceptor can influence the regioselectivity of the glycosylation, with an α-linkage in the acceptor favoring the formation of a (1→4)-linkage. nih.gov

Trisaccharides and Tetrasaccharides: The synthesis of larger oligosaccharides, such as trisaccharides and tetrasaccharides, builds upon the principles of disaccharide synthesis. A convergent strategy is often employed, where pre-synthesized disaccharide or trisaccharide blocks are coupled together. For the synthesis of a trisaccharide, a disaccharide acceptor can be glycosylated with a monosaccharide donor. For example, a trisaccharide containing a lacto-N-biose II unit has been synthesized by condensing a galactosyl bromide donor with a benzyl (B1604629) 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside acceptor. nih.gov

The synthesis of a tetrasaccharide representing a minimal epitope of an arabinogalactan (B145846) was achieved using a convergent strategy where protected trichloroacetimidates were found to be effective glycosyl donors. nih.gov Furthermore, modified tetrasaccharide sequences related to the core structure of N-glycoproteins have been synthesized. nih.gov This involved the coupling of a disaccharide acceptor with a disaccharide donor, with simultaneous glycosylation at two hydroxyl positions. nih.gov Enzymatic synthesis has also been employed to produce novel trehalose-based oligosaccharides, including trisaccharides and tetrasaccharides, through transgalactosylation reactions. nih.gov

OligosaccharideSynthetic StrategyKey FindingsReference
DisaccharideRegioselective glycosidation of a diolExclusive reaction at the axial O-3 hydroxyl researchgate.net
DisaccharideEnzymatic glycosyl transferAnomeric control of regioselectivity nih.gov
TrisaccharideConvergent synthesisCondensation of a disaccharide acceptor with a monosaccharide donor nih.gov
TetrasaccharideConvergent synthesisUse of trichloroacetimidate (B1259523) donors nih.gov
TetrasaccharideSimultaneous glycosylationCoupling of disaccharide blocks nih.gov
Trehalose-based OligosaccharidesEnzymatic transgalactosylationSynthesis of novel trisaccharides and tetrasaccharides nih.gov

Synthesis of Spatially Resolved or Functionally Modified Derivatives for Probing Biological Systems

The synthesis of spatially resolved and functionally modified derivatives of 2-acetamido-2-deoxy-β-D-allopyranose is a key area of research for developing probes to explore biological systems. These derivatives are designed with specific structural features or reporter groups to enable the study of carbohydrate-protein interactions, enzyme mechanisms, and cellular pathways.

One common strategy involves the selective modification of hydroxyl groups to introduce functionalities that can act as handles for further chemical transformations or as reporters themselves. For instance, the introduction of a lactyl substituent at the C-3 position of an oxazoline (B21484) derivative of 2-acetamido-2-deoxy-D-glucose provides a route to the biologically important muramic acid β-glycoside. researchgate.net

Another approach focuses on the inversion of stereochemistry at specific positions to create epimers that can probe the stereochemical requirements of biological receptors. For example, a method has been developed for the conversion of N-acetylglucosamine to N-acetylgalactosamine, which involves a 4,6-acetyl migration in a selectively deprotected precursor. rsc.org This highlights the use of biotransformations to achieve selective modifications that would be challenging through purely chemical means.

Furthermore, the synthesis of derivatives with altered stereochemistry, such as 2-acetamido-2-deoxy-β-D-hexopyranosides, can be achieved from 2-acetamido-2-deoxy-D-glucose through mesylation and subsequent inversion of configuration. nih.gov This can be accomplished either by direct displacement or through the formation of a 3,4-epoxide, which can then be opened by a nucleophile like azide (B81097) to introduce new functionalities. researchgate.netnih.gov

Researchers have also synthesized various glycosides of 2-acetamido-2-deoxy-α-D-glucopyranose with alkoxyethyl spacers to investigate their properties as surfactants. researchgate.net These studies demonstrate how modifying the aglycone part of the molecule can lead to novel properties and applications.

Table 1: Examples of Synthesized Derivatives and their Research Applications

DerivativeSynthetic StrategyResearch Application
Methyl 2-acetamido-4-amino-2,4,6-trideoxy-β-D-gulopyranosideOpening of a 3,4-epoxide with azideProbing carbohydrate-binding proteins
Methyl 2-acetamido-4-amino-2,4,6-trideoxy-β-D-galactopyranosideDisplacement of a C-4 triflateInvestigating enzyme specificity
Muramic acid β-glycosideIntroduction of a lactyl substituent at C-3 of an oxazolineStudying bacterial cell wall biosynthesis
2-acetamido-2-deoxy-D-glucono-1,5-lactone (B43323) sulfonylhydrazonesCondensation with arenesulfonylhydrazines followed by oxidationInhibition of human O-GlcNAcase and Hexosaminidases A and B mdpi.comnih.gov
Alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosidesIntroduction of an oxyethene fragmentDevelopment of novel sugar-based surfactants researchgate.net

Functionalization Strategies for Bioconjugation and Advanced Molecular Probe Development

Functionalization strategies for 2-acetamido-2-deoxy-β-D-allopyranose and its analogs are critical for creating advanced molecular probes and enabling bioconjugation. These strategies involve the introduction of specific chemical groups that allow for covalent attachment to other molecules, such as proteins, lipids, or fluorescent dyes.

A key functional group for bioconjugation is the azide group. 2-Acetamido-2-deoxy-β-D-glucopyranosyl azide is a valuable intermediate that can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for efficient and specific labeling of biomolecules. sigmaaldrich.com

The synthesis of glycopeptides, where a carbohydrate is linked to a peptide backbone, is another important application of functionalized amino sugars. The "active ester" approach for solid-phase glycopeptide synthesis utilizes Nα-(9-fluorenylmethyloxycarbonyl)amino acid pentafluorophenyl esters that have been glycosylated. acs.org For instance, 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-d-glucopyranosyl bromide has been used as a donor for the glycosylation of serine and threonine residues. acs.org

Furthermore, the development of inhibitors for enzymes involved in glycan processing often relies on functionalized sugar derivatives. For example, a series of 2-acetamido-2-deoxy-D-glucono-1,5-lactone sulfonylhydrazones were synthesized and evaluated as inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA) and lysosomal hexosaminidases (hHexA and hHexB). mdpi.comnih.gov The synthesis involved the condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with various arenesulfonylhydrazines, followed by oxidation. mdpi.com These compounds were found to be potent competitive inhibitors of these enzymes. nih.gov

Table 2: Functionalization Strategies and their Applications

Functional GroupIntroduction MethodApplication
AzideDirect azidationClick chemistry for bioconjugation sigmaaldrich.com
Dithiasuccinoyl (Dts) aminoReaction with Dts-ClProtection of the amino group for glycopeptide synthesis acs.org
ArenesulfonylhydrazoneCondensation with arenesulfonylhydrazidesEnzyme inhibitor development mdpi.comnih.gov
o-Nitrophenyl glycosideGlycosylation with o-nitrophenolChromogenic substrate for enzyme assays

Biochemical and Biological Research Perspectives on N Acetylated Deoxyhexopyranoses, with Relevance to 2 Acetamido 2 Deoxy Beta D Allopyranose

Roles in Cellular Glycosylation Pathways and Glycoconjugate Biosynthesis

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that dictates the structure and function of numerous molecules. N-acetylated deoxyhexopyranoses are central to the biosynthesis of these complex glycoconjugates.

N-acetylated deoxyhexopyranoses serve as essential precursors for a vast array of complex carbohydrates. For instance, dodecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can act as a primer in living cells for the synthesis of neolacto-series oligosaccharides, which include important structures like Lewis(X) and sialyl Lewis(X). nih.gov In a study using HL60 cells, this primer led to the production of 14 different glycosylated products. nih.gov

The enzymatic synthesis of specific disaccharides, such as 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose, has been achieved using enzymes like β-N-acetylhexosaminidase from Aspergillus oryzae. nih.gov This highlights the role of these monosaccharides as building blocks for larger, more complex glycan structures. These complex structures are integral to various biological functions, including cell recognition, adhesion, and signaling.

Furthermore, these monosaccharides are components of larger polysaccharides and complex glycoconjugates. For example, a complex glycopeptide known as Tat-BP is a derivative of N-acetyl-beta-D-glycosaminyl glycopeptide. nih.govdrugbank.com The intricate structures of these molecules underscore the importance of their monosaccharide precursors in biological systems. nih.gov

These studies revealed that modifications to the sugar moiety, such as using acetamido derivatives of mannose or xylose, lead to significant deviations in the N-glycosidic torsion angle compared to the GlcNAc model. nih.gov This suggests that the stereochemistry of GlcNAc is optimal for maintaining the required rigidity, planarity, and linearity of the N-glycoprotein linkage region. nih.gov This structural integrity is essential for the proper folding, stability, and biological activity of N-glycoproteins, which are involved in a wide range of cellular processes.

Analogues of N-acetylated deoxyhexopyranoses can significantly impact the biosynthesis of glycosaminoglycans (GAGs) and other glycoconjugates. Studies using various 2-acetamido-2-deoxy-D-glucose (GlcNAc) analogues in primary hepatocyte cultures have demonstrated their inhibitory effects on GAG synthesis. nih.gov For example, certain acetylated GlcNAc analogues were found to reduce the incorporation of radiolabeled glucosamine (B1671600) into GAGs in a concentration-dependent manner. nih.gov This inhibition is thought to occur through competition with the natural metabolic pathways. nih.gov

Furthermore, 4-deoxy analogues of GlcNAc have also been shown to inhibit glycoconjugate biosynthesis. nih.govresearchgate.net For instance, methyl 2-acetamido-2,4-dideoxy-beta-D-xylo-hexopyranoside reduced the incorporation of both radiolabeled glucosamine and leucine (B10760876) into cellular glycoconjugates. nih.govresearchgate.net The inhibitory effects of these analogues can be mediated by their incorporation into growing GAG chains, leading to premature termination, or by acting as enzymatic inhibitors of the normal sugar metabolites. nih.gov The inability of some analogues, like 1-deoxy-GlcNAc derivatives, to form a UDP-sugar intermediate presents another route for inhibiting cellular GAG synthesis. nih.gov These findings highlight the potential of such analogues as tools to study and modulate glycoconjugate biosynthesis.

Enzymatic Recognition and Inhibition Studies

The enzymes that synthesize and degrade glycans, namely glycosyltransferases and glycoside hydrolases, are critical for maintaining cellular homeostasis. The specific recognition of N-acetylated deoxyhexopyranoses by these enzymes and the development of inhibitors that target these interactions are active areas of research.

Glycoside hydrolases are a broad class of enzymes that catalyze the cleavage of glycosidic bonds. wikipedia.org O-linked β-N-acetylglucosaminidase (OGA) and human lysosomal hexosaminidases (HexA and HexB) are two important classes of glycoside hydrolases that act on N-acetylated hexosamines. nih.govmdpi.com Both OGA and the hexosaminidases utilize a substrate-assisted catalytic mechanism where the 2-acetamido group of the substrate plays a crucial role in forming an oxazoline (B21484) intermediate. nih.govmdpi.com

OGA is specific for the GlcNAc substrate and is active at a neutral pH, while the lysosomal hexosaminidases can also process N-acetylgalactosamine (GalNAc) and function at an acidic pH. nih.govmdpi.com The structural basis for the interaction of these enzymes with their substrates has been elucidated through crystallographic studies of enzyme-inhibitor complexes. embopress.org For example, the structure of a bacterial homolog of human OGA in complex with a transition state mimic revealed a deep active site pocket that is highly conserved with the human enzyme. embopress.org

Endo-β-N-acetylglucosaminidases, another class of glycoside hydrolases, are specific for cleaving the chitobiose core of N-linked glycans. cazypedia.org These enzymes, belonging to glycoside hydrolase families 18 and 85, also utilize a substrate-assisted catalytic mechanism involving the 2-acetamido group. cazypedia.org

The development of potent and selective inhibitors for glycoside hydrolases is a significant goal in medicinal chemistry, as these inhibitors have potential therapeutic applications in various diseases, including neurodegenerative disorders, diabetes, and cancer. nih.govmdpi.comslideshare.netnih.gov The rational design of such inhibitors often relies on understanding the enzyme's structure and catalytic mechanism. slideshare.netnih.govnih.gov

A series of 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones have been synthesized and evaluated as inhibitors of human OGA and HexB. nih.govmdpi.com These compounds were found to be potent nanomolar competitive inhibitors of both enzymes. nih.govmdpi.com For instance, 2-acetamido-2-deoxy-d-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone exhibited a Ki of 27 nM towards hOGA and 6.8 nM towards hHexB. nih.govmdpi.com Computational studies have provided insights into the binding mode of these inhibitors, suggesting they bind in an s-cis conformation within the enzyme's active site. mdpi.com

The lack of significant selectivity of these sulfonylhydrazone inhibitors for OGA over the lysosomal hexosaminidases highlights a key challenge in inhibitor design. nih.govmdpi.com Non-specific inhibition of hexosaminidases can lead to the accumulation of gangliosides in lysosomes, potentially causing severe neurodegenerative diseases. nih.govmdpi.com Therefore, the ongoing effort in this field is to develop highly selective inhibitors to avoid such off-target effects. Other inhibitors, such as Thiamet-G and PUGNAc, are also known to inhibit O-GlcNAcase, the enzyme responsible for removing O-GlcNAc modifications. nih.gov

Interactive Data Table: Inhibition of Human OGA and HexB by 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Arenesulfonylhydrazones

Interactions with Proteins and Receptors in Biological Systems

The interaction between carbohydrates like N-acetylated deoxyhexopyranoses and proteins is a cornerstone of many biological processes, from cell-cell recognition to pathogen invasion. These interactions are governed by the specific three-dimensional structures of both the carbohydrate ligand and the protein's binding site, leading to highly specific recognition events that trigger biological responses.

SARS-CoV-2 Spike Protein: The entry of the SARS-CoV-2 virus into human cells is initiated by the binding of its spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. nih.govnews-medical.net The S protein is a glycoprotein (B1211001), meaning it is decorated with a complex array of sugar chains (glycans). While the primary binding interaction is between the protein backbones of the spike's receptor-binding domain (RBD) and ACE2, the surrounding glycans play a role. nih.govbiorxiv.org The binding interface on the ACE2 protein has a significant negative electrostatic potential, which attracts the positively charged interface of the S protein's RBD. nih.gov Research has focused on how inhibitors, such as DNA aptamers or thiol-based drugs, can block this interaction. biorxiv.orgnih.gov While direct binding studies of 2-acetamido-2-deoxy-beta-D-allopyranose to the spike protein are not prominent, the general class of N-acetylated sugars is fundamental to the structure of the N-glycans that shield the spike protein and modulate its binding to ACE2.

Human Butyrylcholinesterase (BChE): Butyrylcholinesterase is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine. mdpi.com While closely related, BChE and AChE have different substrate specificities due to variations in the amino acid residues lining their active site gorges. mdpi.com The BChE active site contains a peripheral anionic site (P-site) that can bind ligands. In some cases, two ligand molecules can bind simultaneously within the active site gorge, a phenomenon that is less common in AChE. mdpi.com Although specific binding data for this compound with BChE is not detailed in the provided context, the study of how various small molecules and ligands interact with the distinct sites within the BChE gorge is an active area of research. mdpi.com

The specificity of carbohydrate-protein interactions is determined by the precise molecular architecture of the binding interface.

Glycosyltransferases: For N-acetylglucosaminyltransferase-V (GnT-V), structural studies have revealed that donor-induced loop rearrangements are critical for controlling the engagement of the acceptor substrate. whiterose.ac.uk The binding of the UDP-GlcNAc donor molecule causes a conformational change in the enzyme, preparing it to bind the acceptor glycan. The enzyme imposes considerable conformational distortion on the donor substrate during the transfer reaction. whiterose.ac.uk Furthermore, the unique structural feature of a double pillaring of hydrogen bonds involving the amide groups at C1 and C2 is characteristic of β-1-N-acyl derivatives of GlcNAc, contributing to the rigidity and planarity of the linkage region in N-glycoproteins. nih.gov

Table 2: Structural Basis of Recognition for Selected Proteins
ProteinKey Structural Feature for RecognitionLigand/Substrate ClassReference
N-Acetylglucosaminyltransferase-V (GnT-V)Donor-induced loop rearrangement; recognition of overall substrate conformation; non-catalytic N-terminal domain for glycoprotein recognition.N-glycan acceptors, UDP-GlcNAc donor researchgate.netwhiterose.ac.uknih.gov
Influenza Virus NeuraminidaseConserved catalytic active site; second sialic acid binding site in some avian strains.Sialic acid containing glycans nih.govnih.govresearchgate.net
SARS-CoV-2 Spike ProteinProtein-protein interaction with ACE2 receptor; N-glycans modulate RBD accessibility.ACE2 Receptor (protein) nih.govnews-medical.net

Metabolomic Studies of N-Acetylated Deoxyhexopyranoses and Related Oligosaccharides in Research Models

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. N-acetylated sugars like N-acetyl-D-glucosamine (GlcNAc) are key metabolites in various pathways, including the hexosamine biosynthetic pathway, which is vital for the synthesis of nucleotide sugars used in glycosylation.

These compounds can be identified and quantified in metabolomic datasets from various biological samples. For example, databases like the Metabolomics Workbench serve as repositories for such data, listing metabolites like GlcNAc and linking them to studies where they have been measured. metabolomicsworkbench.org Changes in the levels of N-acetylated hexosamines and their derivatives can be indicative of altered metabolic states in diseases such as cancer or in response to various stimuli. By profiling these and other related metabolites, researchers can gain insights into the dysregulation of glycosylation pathways and their downstream consequences on cellular function.

Emerging Research Applications and Future Directions for 2 Acetamido 2 Deoxy Beta D Allopyranose Research

Development of Specific Glycosidase Inhibitors as Biochemical Probes

While 2-acetamido-2-deoxy-beta-D-allopyranose (also known as N-acetyl-D-allosamine or AllNAc) is not typically an inhibitor on its own, it serves as a fundamental structural component of potent, naturally occurring glycosidase inhibitors. The most prominent example is allosamidin (B1666888), a pseudotrisaccharide isolated from Streptomyces sp., which was the first insect chitinase (B1577495) inhibitor to be discovered. nih.govoup.com Allosamidin's structure features a disaccharide of AllNAc residues linked to a unique aminocyclitol derivative called allosamizoline. oup.comresearchgate.net

The presence of the N-acetyl-D-allosamine units is critical to the inhibitory action of allosamidin against family 18 chitinases. nih.gov These enzymes are crucial for the molting process in insects, making them a significant target for insecticide development. researchgate.net Allosamidin and its derivatives are now widely used as highly specific biochemical probes to investigate the structure, function, and mechanism of chitinases and chitinase-like proteins (also known as chi-lectins) in various biological systems, including humans. researchgate.netresearchgate.net The unique conformation imparted by the allo-configuration allows these inhibitors to target the enzyme's active site with high affinity, mimicking the transition state of the enzymatic reaction. nih.gov Research into derivatives of allosamidin continues, exploring how modifications to the AllNAc moieties can fine-tune specificity and potency, furthering their utility as tools in chemical biology. researchgate.net

Elucidation of Complex Carbohydrate-Protein Interactions for Advancements in Glycobiology

Understanding the precise way carbohydrates bind to proteins is fundamental to glycobiology. The distinct stereochemistry of this compound provides a unique tool for probing the specificity of carbohydrate-binding proteins, or lectins. By comparing the binding of AllNAc to that of its more common epimer, GlcNAc, researchers can dissect the specific hydrogen-bonding and steric interactions that govern molecular recognition.

Structural biology provides direct evidence of these interactions. For instance, X-ray crystallography has been used to analyze the binding of N-acetyl-D-allosamine to hevamine, a plant endochitinase. nih.gov Such studies reveal the atomic-level details of how the protein's binding pocket accommodates the different orientation of the hydroxyl group at the C-3 position in AllNAc compared to GlcNAc. This information is invaluable for understanding the structural basis of binding affinity and specificity.

The Protein Data Bank (PDB) contains several entries where this compound (PDB ligand ID: NAA) is found in complex with proteins, highlighting its role in molecular recognition studies.

PDB IDProtein NameOrganismResolution (Å)
1NSBHevamineHevea brasiliensis (Rubber tree)1.80
1LLPChitinase ASerratia marcescens1.55
4MQAHuman Chitinase-3-like protein 1Homo sapiens1.40

This table is interactive. Click on headers to sort. Data sourced from PDB search results for ligand NAA. nih.govebi.ac.ukebi.ac.uk

Exploration of Structural Analogues and Derivatives as Tools for Investigating Biochemical Pathways and Cellular Processes

The synthesis of structural analogues and derivatives of this compound is a burgeoning area of research, aimed at creating novel molecular tools. nih.govresearchgate.net Because AllNAc is a rare sugar, efficient chemical and chemoenzymatic routes are being developed to produce it and its derivatives from more abundant starting materials like N-acetyl-D-glucosamine (GlcNAc). nih.govresearchgate.net

One innovative application involves the creation of thiodisaccharide analogues inspired by hyaluronic acid, a major component of the extracellular matrix. nih.gov In a recent study, researchers synthesized thiodisaccharides incorporating an N-acetyl-D-allosamine residue. nih.govmdpi.com The introduction of the sulfur linkage provides greater stability against enzymatic degradation, while the AllNAc component introduces a novel structural element. These analogues, which can be further modified, serve as unique probes to study the enzymes involved in hyaluronic acid metabolism and to develop potential inhibitors. nih.govmdpi.com

Furthermore, photoaffinity probes based on the allosamidin structure have been developed. researchgate.net These probes incorporate a photoreactive group, allowing them to form a covalent bond with their target chitinase upon UV irradiation. This enables researchers to irreversibly label and identify specific chitinases within complex biological samples, providing a powerful tool for studying their role in processes like the inflammatory response in asthma. researchgate.net

Application of Advanced Spectroscopic and Structural Biology Techniques for High-Resolution Analysis of Interactions

The conformational flexibility of sugars is a key determinant of their biological activity. Unlike many other monosaccharides that strongly favor a single chair conformation in solution, N-acetyl-D-allosamine exhibits a more complex equilibrium, with multiple tautomers (α/β anomers and pyranose/furanose ring forms) present simultaneously. researchgate.netrsc.org This unique conformational behavior has made it a subject of intense investigation using advanced spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis. nih.gov Detailed 1D and 2D NMR studies have been used to characterize the different forms of AllNAc in aqueous solution and to determine their relative populations. nih.govresearchgate.netacs.org The measured scalar coupling constants provide deep insight into the geometry and conformational preferences of the different ring forms. acs.org

FormProtonChemical Shift (ppm)Coupling Constant (Hz)
β-pyranoseH-14.97J = 8.7
β-pyranoseH-24.11J = 2.9
β-pyranoseC-192.3-
β-pyranoseC-254.2-

This table presents a selection of representative NMR data for the major β-pyranose form of N-acetyl-D-allosamine in D₂O. Data sourced from published research. nih.govacs.org

These experimental findings are often combined with computational chemistry, such as Density Functional Theory (DFT), to create a comprehensive model of the conformational landscape of AllNAc. rsc.org In parallel, X-ray crystallography provides precise solid-state structures of AllNAc derivatives and their complexes with proteins, offering a static, high-resolution snapshot that complements the dynamic solution-state information from NMR. nih.govnih.gov

Integration with Modern "Omics" Technologies (e.g., Glycomics, Metabolomics) for Comprehensive System-Level Understanding

While the direct application of this compound in large-scale "omics" studies is still an emerging frontier, its potential is significant. The fields of glycomics and metabolomics aim to provide a comprehensive, system-level view of all glycans and metabolites in a biological system, and the use of isotopic or structural analogues as metabolic probes is a cornerstone of these approaches.

Given that AllNAc is the C-3 epimer of the highly abundant N-acetyl-D-glucosamine (GlcNAc)—a central node in metabolism and a key building block of N- and O-linked glycans—it represents a powerful potential tool. nih.gov Synthetically prepared AllNAc or its labeled derivatives could be introduced into cells or organisms to probe the specificity of enzymes in the hexosamine biosynthetic pathway and glycosyltransferases. By tracking the metabolic fate of AllNAc using mass spectrometry-based metabolomics, researchers could identify which enzymes are capable of processing this rare sugar and which are strictly specific for the canonical GlcNAc.

This strategy could reveal novel points of regulation in glycan biosynthesis and uncover off-target effects of drugs that target these pathways. As synthetic routes to AllNAc and its derivatives become more accessible, their integration into glycomic and metabolomic workflows is poised to provide a deeper understanding of the systems biology of carbohydrate metabolism and function.

Q & A

Q. What are the standard synthetic routes for 2-acetamido-2-deoxy-beta-D-allopyranose, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example:
  • Epimerization : Start with D-lyxose derivatives and introduce acetamido groups via reductive amination (e.g., using NaBH3_3CN) .
  • Oxazoline Route : A furanosyl oxazoline intermediate (prepared from N-acetyl-D-glucosamine) reacts with alcohols under acidic conditions to yield β-glycosides in >60% yield .
  • Characterization : Use 1^1H/13^13C NMR to confirm stereochemistry (e.g., C-4 epimerization) and LC-MS for purity (>98%) .

Q. Table 1: Key Synthetic Pathways

MethodYieldKey ReagentsReference
Epimerization70-85%D-lyxose, NaBH3_3CN
Oxazoline glycosylation>60%Furanosyl oxazoline, TFA
Benzylidene protection78%Benzaldehyde dimethyl acetal

Q. How is the structural configuration of this compound validated?

  • Methodological Answer :
  • X-ray Crystallography : Resolves C-4 configuration (e.g., distinguishing from N-acetyl-D-galactosamine) .
  • NMR Analysis : Key signals include δ 1.95 ppm (acetyl CH3_3) and δ 5.2 ppm (anomeric proton, β-configuration) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+Na]+^+ at m/z 308.1 .

Q. What are the foundational biological roles of this compound in glycobiology?

  • Methodological Answer :
  • Glycosylation Studies : Acts as a substrate for glycosyltransferases in oligosaccharide synthesis (e.g., forming β-(1→4) linkages in glycoconjugates) .
  • Enzyme Assays : Used in β-N-acetylhexosaminidase activity assays (e.g., 4-methylumbelliferyl derivatives for fluorescence-based detection) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Use anhydrous DMF or THF to reduce hydrolysis .
  • Catalyst Screening : Test BF3_3·Et2_2O vs. TMSOTf for glycosylation efficiency .
  • Purification : Column chromatography (silica gel, 3:1 hexane/EtOAc) improves purity to >85% .

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–4°C (epimerization)+15%
Catalyst (BF3_3)0.1 eq+20%
Solvent (anhydrous DMF)5 mL/mmol+10%

Q. What strategies address stereochemical challenges during derivatization (e.g., C-3/C-4 inversion)?

  • Methodological Answer :
  • Epoxide Ring-Opening : Treat 3,4-epoxide intermediates with NaN3_3 to introduce axial amines (e.g., yielding 4-amino derivatives) .
  • Mitsunobu Reaction : Invert C-4 configuration using DIAD/PPh3_3 with >90% stereoselectivity .
  • Monitoring : Track configurational changes via 1^1H NMR coupling constants (e.g., JH1H2_{H1-H2} = 8 Hz for β-anomers) .

Q. How should contradictory data in structural studies (e.g., conflicting NMR assignments) be resolved?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with X-ray data (e.g., PDB ID: YYQ for α-L-galactopyranose analogs) .
  • DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian 16) to validate experimental peaks .
  • Isolation of Diastereomers : Use chiral HPLC (e.g., Chiralpak IA column) to separate epimers .

Key Considerations for Experimental Design

  • Contamination Risks : Avoid moisture during glycosylation to prevent hydrolysis .
  • Toxicity : Handle intermediates like trifluoroacetamides () in fume hoods.
  • Data Reproducibility : Standardize analytical protocols (e.g., identical NMR solvent/CDCl3_3) across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.